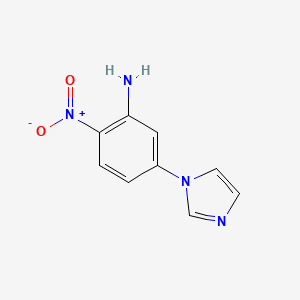![molecular formula C12H14N2O3 B8014576 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B8014576.png)
5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] is a compound with a unique spirocyclic structure, which includes both indoline and pyran moieties. This compound is known for its photochromic properties, meaning it can change color when exposed to light. It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with nitro-substituted pyran precursors. One common method includes the condensation of 5-nitroindoline with 3,4-dihydropyran under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 95°C) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran], while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] involves its photochromic properties. Upon exposure to UV or visible light, the compound undergoes a reversible isomerization between its closed spirocyclic form and an open merocyanine form. This isomerization changes the electronic structure of the molecule, leading to a change in color. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its nitro and indoline moieties .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitrospiro[indoline-3,4’-oxane]
- Spiropyran derivatives
- Indolinooxazolidines
Uniqueness
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique combination of indoline and pyran moieties, which confer distinct photochromic properties. Compared to other spiropyran derivatives, it offers enhanced stability and a broader range of applications in smart materials and biological imaging .
Propiedades
IUPAC Name |
5-nitrospiro[1,2-dihydroindole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-14(16)9-1-2-11-10(7-9)12(8-13-11)3-5-17-6-4-12/h1-2,7,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBSWFIQCMYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














